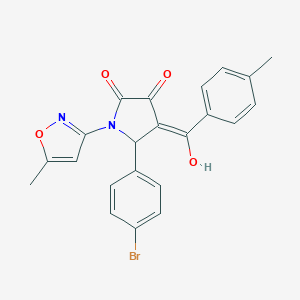![molecular formula C17H21N3O4S B265516 N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B265516.png)
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as DPA-714, is a small molecule drug that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is present in high concentrations in the brain, particularly in microglia and astrocytes. In recent years, DPA-714 has emerged as a promising tool for studying neuroinflammation, neurodegeneration, and other neurological disorders.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide binds selectively to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the regulation of mitochondrial function and steroidogenesis, and its activation can modulate the immune response and promote neuroprotection. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce neuroinflammation and promote neuronal survival by modulating the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects in the brain. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can also promote the survival of neurons and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of microglia and astrocytes. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its relatively low affinity for TSPO, which can limit its effectiveness in certain experiments. Additionally, the use of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in animal studies can be complicated by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective TSPO ligands, which could have greater therapeutic potential for neurological disorders. Another direction is the exploration of the role of TSPO in other physiological processes, such as steroidogenesis and apoptosis. Additionally, there is a need for further studies to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, and to test its potential as a therapeutic agent in animal models of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylidene-acetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with propyl isocyanate to form N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively used in scientific research to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to have anti-inflammatory and neuroprotective effects, and can modulate the immune response in the brain. N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been used to study the role of TSPO in neuroinflammation, and its potential as a therapeutic target for neurological disorders.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C17H21N3O4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-9-12(23-2)6-7-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) |
Clé InChI |
DTTDZYJFWRCSFP-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)


